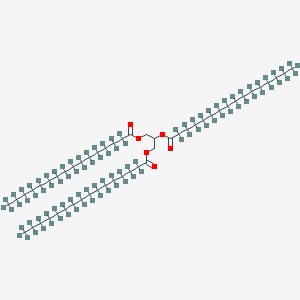
3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
While specific synthesis methods for “3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline” were not found, 1,2,4-triazole-containing scaffolds are synthesized using various strategies . For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Aplicaciones Científicas De Investigación
Application in Ligand Design and Coordination with Rhenium Cores
Research has explored the synthesis and coordination behaviors of ligands towards rhenium cores. For instance, the study by (Wang et al., 2017) investigated N3O tetradentate ligands designed to coordinate rhenium cores. These ligands included derivatives like N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline, which showed promise as chelators for biomedical applications.
Photoluminescent Copper(I) Complexes
In another study, copper(I) complexes incorporating amido-triazole and diphosphine ligands were synthesized, as reported by (Manbeck et al., 2011). These complexes, including variations of N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline, exhibited photoluminescence with potential applications in materials science.
Potential Microtubule-Binding Agents
Derivatives of 1,2,3-triazole, similar to the chemical , have been investigated for their potential as microtubule-binding agents. The study by (Odlo et al., 2010) focused on compounds like 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline, revealing insights into their interactions with tubulin.
Antiproliferative Agents
Research into linking triazole and benzimidazole pharmacophores has resulted in compounds like N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline, as noted by (Sahay & Ghalsasi, 2017). These compounds were evaluated for anti-proliferative activity, indicating their potential in cancer research.
Synthesis of New Derivatives
A study by (Abdullah, 2013) involved the synthesis of new 1,2,4-triazole derivatives. These compounds were synthesized from 5-methyl-3-amino-1,2,4-triazole, indicating a methodological approach related to the chemical .
Antimicrobial Activity
New 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives synthesized via a click chemistry approach showed significant antifungal and antibacterial activity, as reported by (Kategaonkar et al., 2010).
Sensor for Toxic Aromatic Amines
The triazole-based Schiff base 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione was found to be a selective sensor for toxic aromatic amines like aniline, as explored in the study by (Kumar et al., 2011).
Synthesis and Bioactivity of Schiff’s Bases
The synthesis of Schiff's Bases of 4-Chloro-3-coumarin aldehyde for antimicrobial applications was investigated by (Bairagi et al., 2009).
Direcciones Futuras
While specific future directions for “3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline” were not found, research on 1,2,4-triazole-containing scaffolds is ongoing due to their widespread potential pharmaceutical activity . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , and induced apoptosis of BT-474 cells .
Propiedades
IUPAC Name |
3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-5-12-9(14-13-5)7-3-2-6(11)4-8(7)10/h2-4H,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQWCQAZOXBOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250914-78-3 | |
| Record name | 3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)


![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)


![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)

![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)


![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
